methyl 1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively.
Wirkmechanismus
The mechanism of action of Methyl 1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate involves the inhibition of certain enzymes and pathways in the body. It has been found to inhibit the activity of certain kinases, which are involved in the regulation of various cellular processes. It has also been found to inhibit the activity of certain proteins involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of certain viruses. It has also been found to have antioxidant properties and to regulate the expression of certain genes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been well characterized. However, it also has some limitations, such as its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on Methyl 1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate. Some of the possible directions include:
1. Further studies on its anticancer properties, including its potential use in combination with other anticancer drugs.
2. Studies on its potential use as an anti-inflammatory agent for the treatment of various inflammatory diseases.
3. Studies on its potential use as an antiviral agent for the treatment of various viral infections.
4. Studies on its potential use as a diagnostic tool for various diseases.
5. Further studies on its mechanism of action and its effects on different cellular processes.
Conclusion:
Methyl 1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been well characterized. Further research on this compound may lead to the development of new drugs and diagnostic tools for various diseases.
Synthesemethoden
Methyl 1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate can be synthesized using various methods. One of the widely used methods is the reaction of 2-fluoroanisole with 2,4-dichloro-5-methylpyrimidine in the presence of a base, followed by the reaction with 1-methyl-1H-pyrazole-4-carboxylic acid and a coupling agent.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[6-(2-fluorophenoxy)-2-methyl-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
Molekularformel |
C17H15FN4O3 |
---|---|
Molekulargewicht |
342.32 g/mol |
IUPAC-Name |
methyl 1-[6-(2-fluorophenoxy)-2-methylpyrimidin-4-yl]-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C17H15FN4O3/c1-10-12(17(23)24-3)9-19-22(10)15-8-16(21-11(2)20-15)25-14-7-5-4-6-13(14)18/h4-9H,1-3H3 |
InChI-Schlüssel |
YTEKYTZKROOVTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC(=NC(=N2)C)OC3=CC=CC=C3F)C(=O)OC |
Kanonische SMILES |
CC1=C(C=NN1C2=CC(=NC(=N2)C)OC3=CC=CC=C3F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.